

# An In-depth Technical Guide to 2-Fluoro-3-iodobenzoic Acid

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## Compound of Interest

Compound Name: 2-Fluoro-3-iodobenzoic acid

Cat. No.: B1353627

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CAS Number: 447464-03-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Fluoro-3-iodobenzoic acid**, a valuable building block in synthetic organic chemistry, particularly in the fields of medicinal chemistry and materials science. This document consolidates available data on its properties, synthesis, reactivity, and potential applications, offering a core reference for its use in research and development.

## Core Chemical and Physical Properties

**2-Fluoro-3-iodobenzoic acid** is a halogenated aromatic carboxylic acid. The presence of three different functional groups—a carboxylic acid, a fluorine atom, and an iodine atom—on the benzene ring imparts a unique reactivity profile, making it a versatile intermediate for the synthesis of more complex molecules.

Table 1: Physicochemical Properties of **2-Fluoro-3-iodobenzoic Acid**

Property	Value	Source
CAS Number	447464-03-1	Chemical Supplier Catalogs
Molecular Formula	C <sub>7</sub> H <sub>4</sub> FIO <sub>2</sub>	Chemical Supplier Catalogs
Molecular Weight	266.01 g/mol	Chemical Supplier Catalogs
Appearance	White to yellow solid	Chemical Supplier Catalogs
Melting Point	143-147 °C	Chemical Supplier Catalogs
Purity	Typically ≥95%	Chemical Supplier Catalogs

Table 2: Spectroscopic Data for **2-Fluoro-3-iodobenzoic Acid** (Predicted)

While specific experimental spectra are not readily available in the public domain, the following table outlines the expected NMR and IR spectral data based on the compound's structure.[\[1\]](#)

Spectroscopy	Expected Peaks
<sup>1</sup> H NMR	Aromatic protons (3H) exhibiting complex coupling patterns due to fluorine and iodine substitution. A broad singlet for the carboxylic acid proton (1H).
<sup>13</sup> C NMR	Signals for the seven carbon atoms, with the carbon attached to fluorine showing a characteristic doublet. The carbonyl carbon will appear at the downfield end of the spectrum.
FT-IR (cm <sup>-1</sup> )	Broad O-H stretch (carboxylic acid) around 3000 cm <sup>-1</sup> , C=O stretch (carboxylic acid) around 1700 cm <sup>-1</sup> , C-F stretch, and C-I stretch in the fingerprint region.
Mass Spectrometry	Molecular ion peak (M <sup>+</sup> ) at m/z = 266, along with characteristic fragmentation patterns.

## Synthesis of 2-Fluoro-3-iodobenzoic Acid

A definitive, published experimental protocol for the synthesis of **2-Fluoro-3-iodobenzoic acid** is not readily available. However, a plausible synthetic route can be adapted from established methods for the synthesis of similar halogenated benzoic acids. A common and effective method is the Sandmeyer reaction, starting from the corresponding aniline derivative.[\[2\]](#)

## Experimental Protocol: Synthesis via Sandmeyer Reaction (Proposed)

This protocol is a proposed method and may require optimization.

### Materials:

- 2-Amino-3-fluorobenzoic acid
- Hydrochloric acid (concentrated)
- Sodium nitrite
- Potassium iodide
- Deionized water
- Ice

### Procedure:

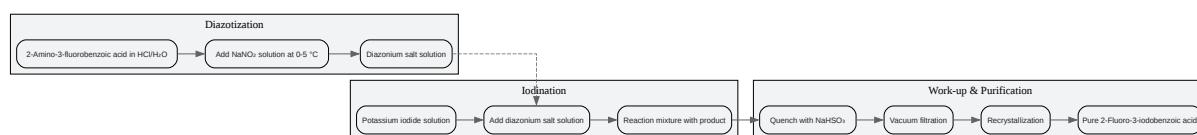
- **Diazotization:**
  - In a flask, dissolve 2-amino-3-fluorobenzoic acid in a mixture of concentrated hydrochloric acid and water.
  - Cool the solution to 0-5 °C in an ice bath with constant stirring.
  - Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
  - Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

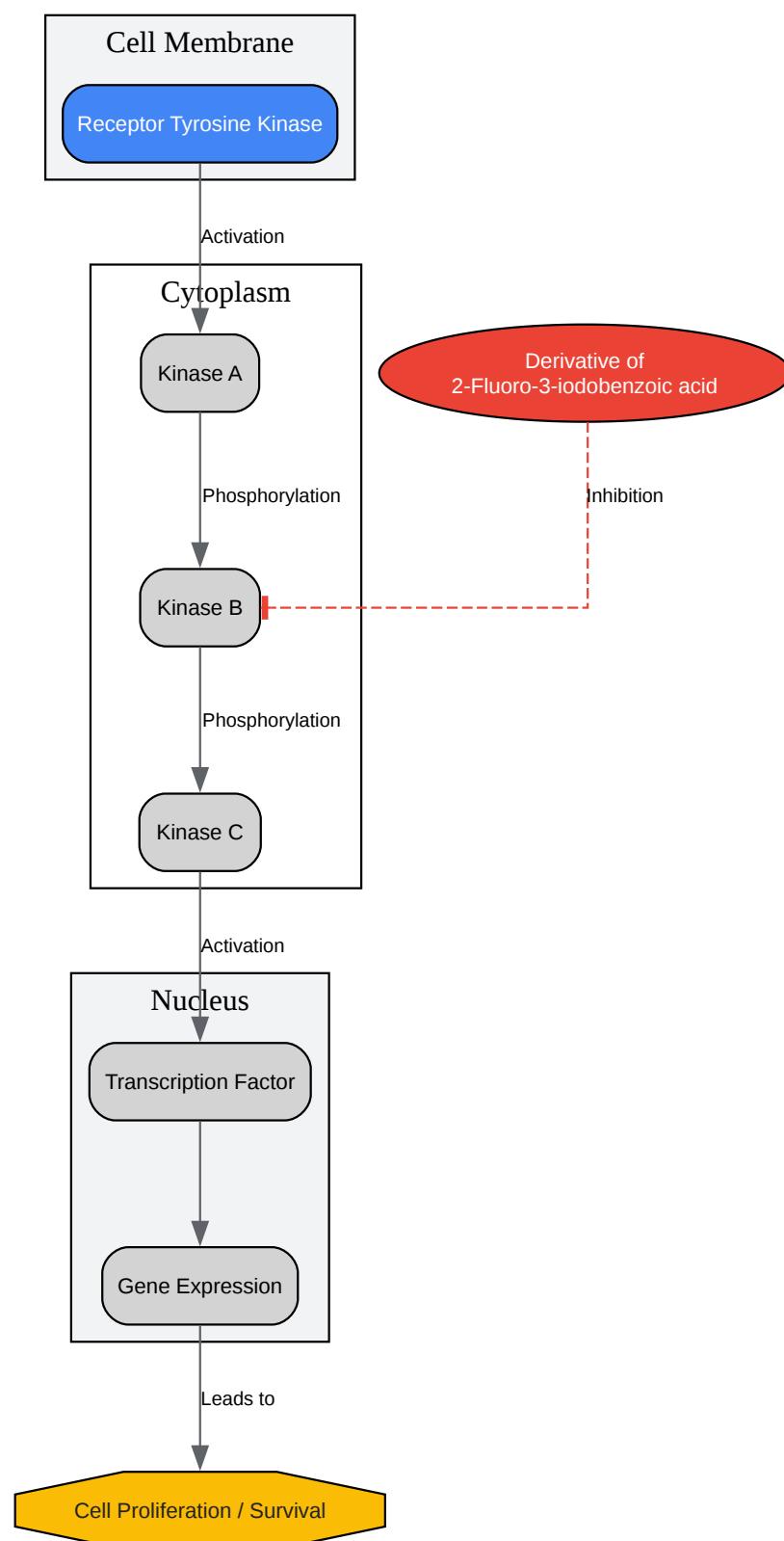
- Iodination:

- In a separate flask, dissolve potassium iodide in water.
- Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
- Allow the reaction mixture to warm to room temperature and then gently heat to ensure complete decomposition of the diazonium salt.

- Work-up and Purification:

- Cool the reaction mixture and, if necessary, add a small amount of sodium bisulfite to quench any excess iodine.
- Collect the crude product by vacuum filtration and wash with cold water.
- Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure **2-Fluoro-3-iodobenzoic acid**.



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## References

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- 2. Organic Syntheses Procedure [orgsyn.org]
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